N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Description
N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a methoxyphenyl group, a methylsulfonyl group, and a dihydropyrazolyl group, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-26-16-9-7-13(8-10-16)18-12-17(19-21(18)28(3,24)25)14-5-4-6-15(11-14)20-27(2,22)23/h4-11,18,20H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOBAJYMPZZARO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC(=CC=C3)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide typically involves multiple steps, including the formation of the dihydropyrazole ring and the introduction of the methoxyphenyl and methylsulfonyl groups. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with a suitable hydrazine derivative to form the dihydropyrazole intermediate. This intermediate is then reacted with a sulfonyl chloride to introduce the methylsulfonyl group, followed by further functionalization to attach the methanesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the sulfonyl group results in a sulfide.
Scientific Research Applications
N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer activity, warranting further investigation.
Industry: The compound’s unique chemical properties can be exploited in materials science for developing new materials with specific functionalities.
Mechanism of Action
The mechanism by which N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide exerts its effects involves interactions with molecular targets and pathways. For instance, if the compound exhibits biological activity, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]methanesulfonamide
- N-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenylsulfonamide
Uniqueness
N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a methanesulfonamide group and a pyrazole derivative. Its molecular formula is with a molecular weight of approximately 382.45 g/mol. The presence of the methanesulfonamide and pyrazole moieties contributes to its biological activity.
Pharmacological Activities
1. Antitumor Activity:
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways, which are crucial in various cancers .
2. Anti-inflammatory Effects:
The compound has demonstrated promising anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4). This inhibition leads to a reduction in pro-inflammatory cytokines such as TNF-alpha, making it a candidate for treating inflammatory diseases like rheumatoid arthritis .
3. Antibacterial and Antifungal Properties:
Studies on related pyrazole compounds suggest that they possess antibacterial and antifungal activities. For instance, certain derivatives have shown efficacy against various pathogenic fungi and bacteria, indicating a broader spectrum of antimicrobial activity .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound:
- Methanesulfonamide Group: This group enhances solubility and bioavailability.
- Pyrazole Ring: The presence of the pyrazole ring is crucial for antitumor activity as it interacts with specific protein targets involved in cancer progression.
- Substituents on Aromatic Rings: Modifications on the phenyl groups can significantly influence potency and selectivity towards specific targets.
Case Studies
Case Study 1: Rheumatoid Arthritis
In clinical trials, compounds similar to this compound have been evaluated for their efficacy in reducing symptoms of rheumatoid arthritis. Patients treated with these compounds exhibited reduced levels of inflammatory markers and improved joint function compared to controls .
Case Study 2: Cancer Treatment
A study involving pyrazole derivatives reported their effectiveness in inhibiting tumor growth in xenograft models of human cancers. The tested compounds showed a significant reduction in tumor size compared to untreated groups, highlighting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
